2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-9-3-4-11(15)10(6-9)13(18)17-12-5-2-8(14)7-16-12/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWVHZJOOQLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329853 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)-5-methylsulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327999-45-1 | |
| Record name | 2-chloro-N-(5-chloropyridin-2-yl)-5-methylsulfanylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine group is then reacted with 5-chloropyridine-2-carbonyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Sulfonamide/Sulfamoyl Groups
- 5-Chloro-N-(2-chloro-4-(methylsulfonamido)phenyl)-2-hydroxybenzamide (Compound 2) Structural Differences: Replaces the methylsulfanyl group with a hydroxy group and introduces a methylsulfonamido moiety on the phenyl ring. Synthesis: Prepared via methanesulfonyl chloride reaction under mild conditions (0°C, DCM), suggesting similar synthetic accessibility .
- N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) and 5-(N-Benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) Structural Differences: Feature sulfamoyl or morpholinosulfonyl groups instead of methylsulfanyl. Biological Activity: Demonstrated sub-micromolar IC₅₀ values against h-NTPDases2, highlighting the importance of sulfamoyl groups in enzyme inhibition.
CNS-Targeting Benzamides
- 2-Chloro-N-((4,4-Difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide
- Structural Differences : Incorporates a fluoropyrimidinyl ring and a difluorohydroxycyclohexyl moiety.
- Functional Impact : The fluoropyrimidine enhances aromatic stacking interactions, while the cyclohexyl group improves CNS penetration. This compound is a potent P2X7 receptor antagonist (IC₅₀ < 10 nM), suggesting that the methylsulfanyl group in the target compound may trade off CNS bioavailability for alternative selectivity profiles .
Herbicidal Benzamides
- Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Structural Differences: Includes a trifluoromethyl group and tetrazolyl ring. Application: Used as a herbicide, demonstrating that benzamide scaffolds with sulfur-containing groups (methylsulfanyl) and halogen substituents can be tailored for agrochemical uses.
Thiadiazole- and Imidazole-Modified Benzamides
- 2-Chloro-N-[2-[[5-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
- Structural Differences : Contains an imidazole-sulfanyl ethyl chain.
- Functional Impact : The imidazole ring introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors. The target compound’s simpler pyridinyl linkage may prioritize metabolic stability over binding versatility .
Research Implications and Gaps
- Target Compound: Further studies are needed to elucidate its biological targets, leveraging structural parallels to known benzamide inhibitors (e.g., h-NTPDases2 or P2X7 receptors).
- Synthetic Optimization : Modifying the methylsulfanyl group to sulfamoyl or fluorinated moieties could enhance potency or CNS penetration, as evidenced by related compounds .
- Agricultural Potential: Exploration as a herbicide would require introducing electron-withdrawing groups (e.g., trifluoromethyl) and heterocyclic rings .
Biological Activity
The compound 2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide (CAS Number: 327999-45-1) is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 303.21 g/mol. The structure includes a chloro-substituted pyridine and a methylsulfanyl group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide : The initial step includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with an amine derived from 5-chloropyridine.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Antimicrobial Activity
Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzamide compounds found that those with similar structures to this compound showed promising activity against several bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | Pseudomonas aeruginosa | 20 |
This indicates that the compound may possess effective antibacterial properties, particularly against gram-negative bacteria.
Insecticidal Activity
Another significant area of study involves the insecticidal properties of this compound. A bioassay conducted on mosquito larvae revealed that derivatives with similar structures exhibited larvicidal activity.
| Concentration (mg/L) | Death Rate (%) |
|---|---|
| 10 | 100 |
| 50 | 80 |
| 100 | 90 |
These results suggest that the compound could be developed as a potential insecticide, particularly in controlling mosquito populations.
Case Studies
- Pesticidal Activity : A study published in Molecules assessed various benzamide derivatives for their pesticidal activities. The results indicated that compounds similar to this compound had high larvicidal effects against mosquito larvae, with some achieving up to 100% mortality at concentrations as low as 10 mg/L .
- Fungicidal Efficacy : In another investigation, the fungicidal activity of related compounds was evaluated against pathogens like Botrytis cinerea. The findings showed that certain derivatives demonstrated superior inhibitory effects compared to standard fungicides like fluxapyroxad, indicating the potential utility of this class of compounds in agricultural applications .
Q & A
Q. What are the key synthetic routes for 2-chloro-N-(5-chloropyridin-2-yl)-5-(methylsulfanyl)benzamide, and how are intermediates optimized?
The synthesis typically involves sequential functionalization of the benzamide core and pyridine ring. Key steps include:
- Amidation : Coupling 5-chloropyridin-2-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or DMAP) to form the benzamide backbone .
- Methylsulfanyl introduction : Thiolation via nucleophilic substitution using methyl mercaptan or its derivatives, often catalyzed by transition metals (e.g., CuI) .
- Chlorination : Electrophilic chlorination at the 2-position using reagents like SOCl₂ or PCl₃ . Optimization focuses on solvent selection (e.g., DMF for amidation), temperature control (60–80°C for thiolation), and purification via silica gel chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement; key metrics include bond angles (e.g., C-Cl ~1.73 Å) and torsion angles .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.3–8.5 ppm (pyridine H), δ 7.8–8.0 ppm (benzamide aromatic H), and δ 2.5 ppm (S-CH₃) .
- Mass spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 356.1 (calculated for C₁₃H₁₀Cl₂N₂OS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- In vitro assays : Test antiproliferative activity (e.g., MTT assay on MCF-7 cells) with IC₅₀ determination. Compare with analogs lacking methylsulfanyl or chloro groups .
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., JAK2), focusing on hydrogen bonds with pyridine N and hydrophobic contacts with S-CH₃ .
Q. What mechanistic pathways are hypothesized for its biological activity, and how can they be validated?
- Hypothesis : Inhibition of ATP-binding pockets in kinases via π-π stacking (benzamide-pyridine) and hydrophobic anchoring (S-CH₃).
- Validation methods :
- Enzyme inhibition assays : Measure ATPase activity in recombinant kinases (e.g., P2X7 receptor) .
- Western blotting : Assess phosphorylation levels of downstream targets (e.g., ERK1/2) .
- Metabolomics : Track changes in cellular pathways via LC-MS-based profiling .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Case example : Discrepancies in amidation yields (40–70%) may arise from solvent purity or residual moisture. Mitigation includes:
- Strict anhydrous conditions : Use molecular sieves or Schlenk techniques .
- HPLC-MS monitoring : Detect intermediates in real-time to optimize reaction halting points .
- Biological data : Cross-validate IC₅₀ values using orthogonal assays (e.g., flow cytometry vs. luminescence) .
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify robust conditions .
- Continuous flow chemistry : Enhances reproducibility for chlorination and thiolation steps .
- Purification : Use recrystallization (ethanol/water) over column chromatography for higher throughput .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
